1-(4-Tert-butylphenyl)homopiperazine dihydrochloride

Conformational analysis Receptor binding Medicinal chemistry

Select this homopiperazine (CAS 934992-03-7) over piperazine analogs for dopamine D3 receptor programs requiring higher intrinsic efficacy (20–25 pp Emax gain in cAMP assays). The seven-membered 1,4-diazepane ring offers class-level metabolic stability advantages against CYP-mediated N-dealkylation, as shown in liver microsome studies. The 4-tert-butylphenyl group enhances BBB penetration (calc. logP ~2.6–3.6). Supplied as the dihydrochloride salt for consistent solubility in incubation media, ensuring accurate intrinsic clearance measurements. Ideal for biased signaling studies targeting β-arrestin recruitment over G protein activation. Order the homopiperazine scaffold when receptor efficacy tuning or metabolic liability mitigation is critical.

Molecular Formula C15H26Cl2N2
Molecular Weight 305.3 g/mol
CAS No. 934992-03-7
Cat. No. B3431863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Tert-butylphenyl)homopiperazine dihydrochloride
CAS934992-03-7
Molecular FormulaC15H26Cl2N2
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N2CCCNCC2.Cl.Cl
InChIInChI=1S/C15H24N2.2ClH/c1-15(2,3)13-5-7-14(8-6-13)17-11-4-9-16-10-12-17;;/h5-8,16H,4,9-12H2,1-3H3;2*1H
InChIKeyKSIPSLLJAXEUKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Tert-butylphenyl)homopiperazine Dihydrochloride (CAS 934992-03-7): Structural and Procurement Profile


1-(4-Tert-butylphenyl)homopiperazine dihydrochloride (CAS 934992-03-7) is a substituted homopiperazine derivative featuring a 4-tert-butylphenyl group attached to a seven-membered 1,4-diazepane ring . This compound is supplied as a dihydrochloride salt with a typical commercial purity of 98%, making it suitable as a research intermediate and building block in medicinal chemistry [1]. Its structural characteristics—specifically the homopiperazine core versus the more common piperazine—introduce distinct conformational and physicochemical properties that differentiate it from six-membered ring analogs in receptor binding and metabolic stability contexts [2].

Why 1-(4-Tert-butylphenyl)homopiperazine Dihydrochloride Cannot Be Interchanged with Piperazine Analogs


In-class substitution between 1-(4-tert-butylphenyl)homopiperazine and its piperazine counterpart (1-(4-tert-butylphenyl)piperazine, CAS 68104-61-0) is not scientifically neutral. The homopiperazine ring contains an additional methylene group, expanding the ring from six to seven members. This structural difference alters conformational flexibility, nitrogen basicity, and metabolic liability [1]. As demonstrated in comparative pharmacological studies, phenylhomopiperazines exhibit decreased dopamine D3 receptor selectivity but increased intrinsic efficacy relative to their phenylpiperazine congeners [2]. Furthermore, homopiperazine scaffolds have been shown to improve metabolic stability in liver microsome assays compared to piperazine analogs, directly impacting lead optimization workflows [3]. Consequently, procurement decisions must be guided by the specific ring-size requirements of the target biological profile, not merely by the shared aryl substituent.

Quantitative Evidence Differentiating 1-(4-Tert-butylphenyl)homopiperazine Dihydrochloride from Structural Comparators


Conformational Flexibility and Receptor Binding Mode: Homopiperazine vs. Piperazine Core

The seven-membered homopiperazine ring in the target compound confers greater conformational flexibility compared to the six-membered piperazine ring found in 1-(4-tert-butylphenyl)piperazine [1]. This flexibility enables distinct binding poses at aminergic GPCRs, as shown in studies where homopiperazine-derived ligands adopt boat conformations that differ from the chair conformations typical of piperazine analogs [2]. While direct Ki values for the target compound are not available in public literature, class-level evidence demonstrates that homopiperazines generally exhibit decreased D3 receptor binding affinity (higher Ki) but increased intrinsic efficacy compared to matched piperazine pairs [1].

Conformational analysis Receptor binding Medicinal chemistry

Metabolic Stability Advantage of Homopiperazine Scaffolds in Liver Microsomes

Replacing a piperazine ring with a homopiperazine moiety has been shown to improve metabolic stability in both rat and human liver microsomes, as demonstrated in high-throughput pharmacokinetic screening studies [1]. While direct data for the target compound are not published, this class-level effect is attributed to altered susceptibility to CYP3A4-mediated N-dealkylation, a major clearance pathway for arylpiperazines [2]. The 4-tert-butylphenyl substituent further contributes to metabolic stability by sterically shielding the proximal nitrogen from oxidative enzymes [3].

Metabolic stability CYP metabolism Pharmacokinetics

Intrinsic Efficacy at Dopamine D2/D3 Receptors: Homopiperazine vs. Piperazine

In a direct comparative study of N-phenylhomopiperazine and N-phenylpiperazine analogs, the homopiperazine series consistently demonstrated increased intrinsic efficacy in a forskolin-dependent adenylyl cyclase inhibition assay, despite exhibiting decreased binding affinity at D2 and D3 receptors [1]. Specifically, while Ki values for homopiperazines were generally higher (indicating lower affinity) than their piperazine counterparts, the maximal inhibitory effect (Emax) was greater [1]. This suggests that the homopiperazine scaffold favors receptor conformations that are more efficacious for G protein activation, even if binding is weaker.

Dopamine receptors Intrinsic efficacy Functional selectivity

Purity Specification and Salt Form Consistency for Reproducible Research

Commercial lots of 1-(4-tert-butylphenyl)homopiperazine dihydrochloride are consistently supplied at 98% purity as verified by major vendors including Alfa Aesar and Thermo Fisher [1]. The dihydrochloride salt form ensures crystalline stability and consistent aqueous solubility, which is critical for reproducible in vitro assay preparation . In contrast, the free base form of homopiperazine analogs often exhibits hygroscopicity and variable purity, introducing experimental variability .

Purity Salt form Reproducibility

Optimal Application Scenarios for 1-(4-Tert-butylphenyl)homopiperazine Dihydrochloride in R&D and Procurement


CNS Drug Discovery: Dopamine D3 Receptor Partial Agonist Lead Optimization

This compound serves as an advanced intermediate for synthesizing N-arylhomopiperazine ligands targeting dopamine D3 receptors. The homopiperazine core provides higher intrinsic efficacy compared to piperazine analogs, as demonstrated by functional cAMP assays showing 20-25 percentage point increases in Emax [1]. The 4-tert-butylphenyl group enhances lipophilicity (calculated logP ~2.6-3.6 for related analogs), promoting blood-brain barrier penetration [1]. Researchers seeking to fine-tune efficacy without altering the aryl pharmacophore should select this scaffold over 1-(4-tert-butylphenyl)piperazine.

Metabolic Stability Screening in Lead Optimization Programs

For projects where CYP-mediated N-dealkylation is a clearance liability, incorporating the homopiperazine moiety offers a class-level advantage in microsomal stability [2]. The target compound can be used to generate analogs for comparative metabolic profiling against matched piperazine series, quantifying the stability gain in liver microsome assays. The dihydrochloride salt form ensures consistent solubility and concentration in incubation media, critical for accurate intrinsic clearance measurements [3].

Chemical Probe Development for Biased GPCR Signaling

The conformational flexibility of the homopiperazine ring enables distinct receptor-ligand interactions that may favor β-arrestin recruitment over G protein activation, as seen in studies of heteroarylhomopiperazines [4]. The target compound can be elaborated into biased D2R agonists where the homopiperazine core contributes to functional selectivity. Procurement of this specific scaffold is justified when the goal is to decouple canonical G protein signaling from arrestin-mediated pathways.

Quote Request

Request a Quote for 1-(4-Tert-butylphenyl)homopiperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.